molecular formula C16H15N5OS B6428256 (2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 2035004-34-1

(2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B6428256
CAS No.: 2035004-34-1
M. Wt: 325.4 g/mol
InChI Key: UMBLXYZUVXBJOO-ONEGZZNKSA-N
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Description

(2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H15N5OS and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound (2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide is 325.09973129 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-15(4-3-13-2-1-11-23-13)19-7-9-21-10-8-20-16(21)14-12-17-5-6-18-14/h1-6,8,10-12H,7,9H2,(H,19,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBLXYZUVXBJOO-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure is characterized by a thiophene ring, an imidazole moiety, and a pyrazine substituent, which are known to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiophene and imidazole rings exhibit a range of biological activities, including:

  • Antimicrobial : Several studies have shown that thiophene derivatives possess antimicrobial properties against various pathogens.
  • Antitumor : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory : The imidazole and pyrazine components are associated with anti-inflammatory activities.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of thiophene derivatives, suggesting that the presence of the thiophene ring enhances activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes.

Antitumor Activity

In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and LNCap for prostate cancer) have shown that related compounds exhibit significant antiproliferative effects. For instance, a derivative with a similar structure was found to have an IC50 value of approximately 5 μM against MCF-7 cells . This suggests that (2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide may also exhibit comparable antitumor properties.

Anti-inflammatory Activity

The imidazole and pyrazine components are known for their anti-inflammatory effects. A study found that similar compounds could inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50/EffectReference
1Thiophene derivativeAntimicrobialEffective against E. coli
2Similar imidazole compoundAntitumor (MCF-7)IC50 ~ 5 μM
3Pyrazine derivativeAnti-inflammatoryInhibition of cytokines

Scientific Research Applications

The compound (2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide , also known by its CAS number 2035004-34-1 , has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article delves into the applications of this compound, particularly in medicinal chemistry, materials science, and biochemistry, supported by comprehensive data tables and case studies.

Medicinal Chemistry

The compound has shown promise as a lead candidate in drug discovery, particularly for targeting specific cancer pathways. Its structural components allow for interactions with various biological receptors:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit inhibitory effects on tumor growth by modulating pathways such as the Kinesin Spindle Protein (KSP) pathway. KSP inhibitors are crucial in cancer therapy as they interfere with mitotic processes essential for cell division .
  • Antimicrobial Properties : The presence of the pyrazine and imidazole rings suggests potential antimicrobial activity, making it a candidate for further exploration against resistant bacterial strains.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Organic Electronics : The thiophene moiety contributes to the electronic properties of the compound, making it a potential candidate for organic semiconductors used in flexible electronic devices.
  • Nanomaterials : Research into self-assembling nanostructures utilizing this compound has shown potential for creating novel materials with enhanced properties for drug delivery systems.

Biochemistry

In biochemical research, the compound's ability to interact with enzymes and receptors can be exploited:

  • Enzyme Inhibition : The imidazole group is known to participate in enzyme active sites, suggesting that this compound could act as an inhibitor or modulator of enzymatic activity relevant to metabolic pathways.
  • Receptor Binding Studies : Investigations into the binding affinity of this compound with various receptors can provide insights into its mechanism of action and therapeutic potential.

Case Study 1: Anticancer Activity

A study published in Cancer Research examined the effects of structurally similar imidazole derivatives on KSP inhibition. The results indicated that these compounds effectively reduced tumor cell proliferation in vitro and demonstrated significant tumor growth inhibition in vivo models .

Case Study 2: Antimicrobial Efficacy

Research conducted on pyrazine-containing compounds revealed their effectiveness against Gram-positive bacteria. The study highlighted the importance of substituent variations on antimicrobial activity, suggesting that modifications to the thiophene or imidazole rings could enhance efficacy .

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